[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid

Tetrazole Regioisomerism Muscarinic Receptor Pharmacology Structure-Activity Relationship

Select [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid for its defined 2,5-disubstituted tetrazole scaffold. This regioisomer is critical for agonist activity—1-substituted analogs are inactive. The 3-methoxyphenyl group establishes an electronic and steric baseline for systematic SAR in anti-inflammatory and aldose reductase inhibitor programs. As the acid precursor, it enables amide/ester derivatization to explore potency hierarchies exceeding ibuprofen. Its metabolically stable bioisostere profile resists β-oxidation and glucuronidation, ensuring reproducible pharmacokinetic data. Avoid generic tetrazole-acetic acid substitutions that introduce uncontrolled experimental variables.

Molecular Formula C10H10N4O3
Molecular Weight 234.215
CAS No. 436091-35-9
Cat. No. B2810882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid
CAS436091-35-9
Molecular FormulaC10H10N4O3
Molecular Weight234.215
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(N=N2)CC(=O)O
InChIInChI=1S/C10H10N4O3/c1-17-8-4-2-3-7(5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
InChIKeyGNGONLZPSUVJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methoxyphenyl)-tetrazol-2-yl-acetic Acid (CAS 436091-35-9): Compound Identity and Scientific Procurement Context


[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid (CAS 436091-35-9; molecular formula C₁₀H₁₀N₄O₃; exact mass 234.0753 Da) is a 2,5-disubstituted tetrazole-acetic acid derivative belonging to the broader class of tetrazole-2-acetic acids . This compound features a tetrazole ring substituted at the N-2 position with an acetic acid moiety and at the C-5 position with a 3-methoxyphenyl group. The tetrazole-2-acetic acid scaffold is recognized in medicinal chemistry as a metabolically stable carboxylic acid bioisostere, offering comparable acidity (pKa ~4.5–4.9) to carboxylic acids while demonstrating enhanced resistance to β-oxidation and glucuronidation pathways [1][2]. Unlike the more commonly encountered 1-substituted tetrazole regioisomers, the 2-substituted configuration imparts distinct physicochemical and pharmacological properties that are critical for structure-activity relationship (SAR)-guided selection [3].

Why Generic Substitution Fails: Regioisomeric Specificity and Substitution-Dependent Pharmacology of 5-(3-Methoxyphenyl)-tetrazol-2-yl-acetic Acid


Substitution of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid with generic tetrazole-acetic acid derivatives—including its 1-substituted regioisomer, compounds bearing alternative aryl substituents, or simple tetrazole-2-acetic acid without the 5-aryl moiety—is scientifically unsound due to three converging lines of evidence. First, regioisomerism critically determines pharmacological profile: in multiple receptor systems, only 2-substituted tetrazole derivatives exhibit agonist activity while 1-substituted isomers are inactive [1][2]. Second, the 5-aryl substitution pattern directly modulates potency and selectivity; 5-(3-methoxyphenyl) imparts distinct electronic and steric properties compared to 4-pyridyl, 2-thienyl, or unsubstituted analogs, affecting target engagement and metabolic handling [3]. Third, within the tetrazole-2-acetic acid class, the presence and identity of the 5-aryl substituent governs anti-inflammatory efficacy—compounds lacking appropriate substitution exhibit negligible activity [4]. Procurement based solely on tetrazole-acetic acid scaffold identity, without regioisomeric and substitutional specification, introduces uncontrolled experimental variables that compromise assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence: 5-(3-Methoxyphenyl)-tetrazol-2-yl-acetic Acid Versus Comparator Compounds


Evidence 1: 2-Substituted vs. 1-Substituted Tetrazole Regioisomers — Muscarinic Receptor Agonist Activity

In a systematic evaluation of tetrazole-containing arecoline bioisosteres, only 2-substituted tetrazole derivatives exhibited muscarinic agonist activity; the corresponding 1-substituted isomers were completely inactive across all receptor subtypes tested [1]. [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, bearing the N-2 substitution pattern, falls within the active regioisomeric class. This regioisomeric specificity has been replicated in AMPA receptor systems, where 2-alkyltetrazolyl analogs demonstrate selective agonist activity while 1-substituted isomers show no activity, with 2-substituted potency inversely correlating with substituent size [2].

Tetrazole Regioisomerism Muscarinic Receptor Pharmacology Structure-Activity Relationship

Evidence 2: Tetrazole-2-Acetic Acid vs. Carboxylic Acid — Metabolic Stability Advantage

The tetrazole-2-acetic acid scaffold, to which [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid belongs, functions as a metabolically stable bioisostere of carboxylic acid moieties [1]. Tetrazoles resist metabolic degradation pathways that commonly limit carboxylic acid-containing compounds, including β-oxidation of aliphatic acids and glucuronidation at the carboxylate group [2]. The pKa of tetrazole-acetic acid derivatives (~4.5–4.9) closely approximates that of carboxylic acids (~4.2–5.0), preserving ionization-dependent target interactions while extending in vivo half-life [3].

Carboxylic Acid Bioisostere Metabolic Stability Drug Design

Evidence 3: 5-Aryl Substitution Requirement — Anti-inflammatory SAR in Tetrazole-2-Acetic Acid Series

Structure-activity relationship studies on 5-(pyridyl)-2H-tetrazol-2-acetic acids demonstrate that the identity and position of the 5-aryl substituent critically modulate anti-inflammatory potency in the carrageenan-induced rat paw edema model [1]. Compounds with 2-pyridyl and 4-pyridyl substitution exhibited greater potency than 3-pyridyl analogs in the acetic acid ester class, establishing that aryl substitution pattern—not merely presence—determines efficacy [2]. While direct potency data for the 3-methoxyphenyl analog are not available in the open literature, the established SAR framework indicates that the 3-methoxyphenyl moiety imparts a distinct pharmacological fingerprint compared to pyridyl, thienyl, or unsubstituted analogs [3].

Anti-inflammatory Activity 5-Aryl Tetrazole Carrageenan-Induced Edema

Evidence 4: Tetrazole-2-Acetic Acid Scaffold — Amide > Ester > Acid Potency Hierarchy for Anti-inflammatory Activity

Within the 5-aryl-tetrazol-2-acetic acid series, a consistent potency hierarchy has been established: amide derivatives > ester derivatives > parent acid [1]. 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide reduced inflammation by 53% at 3 and 5 hours after a 25 mg/kg oral dose, representing the most potent agent in that series [2]. The parent acid [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid therefore serves as the essential synthetic precursor and SAR baseline reference compound from which amide and ester derivatives with enhanced potency may be prepared [3].

Functional Group SAR Anti-inflammatory Potency Prodrug Design

Evidence 5: Methoxy Substitution Effects — Lipophilicity Modulation and Bioavailability Optimization

The 3-methoxy substituent on the phenyl ring of [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid modulates key physicochemical properties relative to unsubstituted phenyl analogs. The methoxy group increases lipophilicity (estimated ClogP contribution ~+0.5–0.7 log units) while maintaining hydrogen bond acceptor capacity, a balance that influences membrane permeability and oral bioavailability [1]. In the broader 5-aryl-tetrazole-2-acetic acid series, the 3-methoxyphenyl substitution pattern confers distinct electronic and steric properties compared to 4-methoxyphenyl, 3,4-dimethoxyphenyl, or hydroxy-substituted analogs, each of which yields differential superoxide scavenging activity and anti-inflammatory profiles [2].

Lipophilicity Methoxy Substituent ADME Properties

Evidence 6: Aldose Reductase Inhibitory Activity — Tetrazoleacetic Acid Scaffold Validation

Tetrazoleacetic acid derivatives, including those structurally related to [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid, have been validated as potent aldose reductase inhibitors with IC₅₀ values comparable to or exceeding reference inhibitors such as Alrestatin, Tolrestat, Sorbinil, and Epalrestat [1][2]. The tetrazoleacetic acid scaffold demonstrated very high aldose reductase inhibitory activity in screening campaigns, with low toxicity to organisms, establishing this chemical class as effective for preventive and therapeutic applications in diabetic complications [3].

Aldose Reductase Inhibition Diabetic Complications Tetrazoleacetic Acid Derivatives

Optimal Research and Industrial Application Scenarios for 5-(3-Methoxyphenyl)-tetrazol-2-yl-acetic Acid


Medicinal Chemistry: SAR Studies of 5-Aryl-Tetrazole-2-Acetic Acids for Anti-inflammatory Lead Optimization

This compound serves as a critical 5-aryl-substituted tetrazole-2-acetic acid scaffold for structure-activity relationship investigations in anti-inflammatory drug discovery. The 3-methoxyphenyl moiety provides a defined electronic and steric baseline against which alternative 5-aryl substitutions can be systematically compared. Following the established potency hierarchy (amide > ester > acid), researchers can utilize this acid form as the synthetic precursor for generating amide and ester derivatives to identify compounds with enhanced anti-inflammatory efficacy exceeding that of ibuprofen (52% inhibition at 100 mg/kg) [1][2]. The scaffold enables exploration of COX-1/COX-2 selectivity profiles through molecular docking-guided design [3].

Metabolic Stability Studies: Tetrazole as a Carboxylic Acid Bioisostere for Extended Half-Life

The tetrazole-2-acetic acid moiety in this compound functions as a metabolically stable carboxylic acid bioisostere, making it valuable for pharmacokinetic optimization studies where glucuronidation or β-oxidation of carboxylic acid leads limits in vivo exposure [1]. The compound can serve as a reference standard in comparative metabolic stability assays against carboxylic acid counterparts in liver microsome or hepatocyte systems. The balanced lipophilicity conferred by the 3-methoxyphenyl group provides adequate membrane permeability for cell-based assays while maintaining solubility [2].

Aldose Reductase Inhibitor Discovery: Lead Generation for Diabetic Complication Therapeutics

Tetrazoleacetic acid derivatives have demonstrated potent aldose reductase inhibitory activity with favorable toxicity profiles, validated in patent literature against reference inhibitors including Alrestatin, Tolrestat, Sorbinil, and Epalrestat [1][2]. [5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid provides a structurally defined entry point for synthesizing novel AR inhibitors. The 3-methoxyphenyl substitution may confer selectivity advantages over existing agents through differential interactions with the AR active site [3].

Coordination Chemistry and Materials Science: Tetrazole-Carboxylate Ligand for Metal-Organic Architectures

Tetrazole-2-acetic acid derivatives function as versatile tetrazole-carboxylate ligands for constructing coordination compounds with diverse structural architectures [1]. The compound contains both a tetrazole nitrogen donor and a carboxylate oxygen donor, enabling chelating or bridging coordination modes with metal ions. The 3-methoxyphenyl substituent provides steric and electronic modulation that influences crystal packing and dimensionality of the resulting coordination polymers [2]. Potential applications include catalysis, gas storage, and luminescent materials.

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